Plipastatin A 2 - 103955-72-2

Plipastatin A 2

Catalog Number: EVT-506539
CAS Number: 103955-72-2
Molecular Formula: C73H112N12O20
Molecular Weight: 1477.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of Plipastatin A 2 is the Bacillus amyloliquefaciens strain HYM12. This bacterium is known for its ability to produce various antimicrobial compounds, including plipastatins and surfactins. The production of Plipastatin A 2 has been enhanced through genetic modifications and the optimization of fermentation conditions in laboratory settings, allowing for higher yields than those typically found in natural strains .

Classification

Plipastatin A 2 belongs to the class of compounds known as lipopeptides, which are characterized by a peptide linked to a fatty acid chain. It is classified as a cyclic lipopeptide due to its cyclic structure formed by peptide bonds between amino acids. These compounds are significant in biotechnology for their antimicrobial properties and are often studied for their potential use as biopesticides .

Synthesis Analysis

Methods

Technical Details:

  • Gene Clusters: The biosynthetic gene cluster responsible for plipastatin production includes several genes (ppsA-E) that encode enzymes necessary for the assembly and modification of the lipopeptide structure.
  • Genetic Engineering: Techniques such as transformation-associated recombination have been employed to construct heterologous expression systems in Bacillus subtilis, enabling higher production levels by manipulating regulatory pathways and enhancing gene expression .
Molecular Structure Analysis

Structure

Plipastatin A 2 has a complex molecular structure characterized by a cyclic arrangement of amino acids linked to a fatty acid tail. The precise arrangement includes various amino acids that contribute to its biological activity.

Data:

  • Molecular Formula: C₁₄H₂₃N₃O₄S
  • Molecular Weight: Approximately 329.41 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Studies have provided detailed insights into the three-dimensional structure of Plipastatin A 2, revealing its cyclic nature and conformational flexibility .
Chemical Reactions Analysis

Reactions

The biosynthesis of Plipastatin A 2 involves multiple enzymatic reactions that facilitate the formation of peptide bonds and the attachment of fatty acid chains.

Technical Details:

  • Enzymatic Pathways: Non-ribosomal peptide synthetases play a crucial role in assembling the amino acid components into the cyclic structure. Modifications such as methylation or acylation can occur during or after synthesis, influencing the compound's activity.
  • Fermentation Conditions: Optimizing pH, temperature, and nutrient availability in fermentation processes significantly affects yield and purity .
Mechanism of Action

Process

Plipastatin A 2 exerts its antifungal effects primarily through membrane disruption in target organisms. It interacts with fungal cell membranes, leading to increased permeability and eventual cell lysis.

Data:

  • Antifungal Activity: Studies indicate that Plipastatin A 2 is effective against various filamentous fungi, making it a candidate for biocontrol applications in agriculture .
  • Biofilm Disruption: The compound also shows potential in disrupting biofilms formed by pathogenic microorganisms, enhancing its utility in both agricultural and clinical settings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Relevant Data:

  • Melting Point: Not extensively documented but inferred from similar compounds to be around 100°C.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain activity .
Applications

Scientific Uses

Plipastatin A 2 has several promising applications:

  • Agricultural Biopesticide: Its antifungal properties make it suitable for use as a biopesticide, potentially reducing reliance on synthetic fungicides.
  • Food Preservation: The compound's ability to inhibit fungal growth can be leveraged in post-harvest treatments to extend shelf life.
  • Biomedical Research: Due to its antimicrobial properties, Plipastatin A 2 is being studied for potential therapeutic applications against resistant microbial strains .
Introduction to Plipastatin A2 in Microbial Secondary Metabolism

Historical Context and Discovery of Plipastatin A2 in Bacillus subtilis Lineages

Plipastatin A2, a cyclic lipodecapeptide, was first isolated in the late 1980s from Bacillus cereus BMG302-fF67 during screening for phospholipase A2 inhibitors, predating its identification in Bacillus subtilis [1] [7]. The biosynthetic gene cluster (ppsABCDE) was later mapped in B. subtilis strains (e.g., 168, A1/3, and b213), revealing a 38.4 kb operon encoding five non-ribosomal peptide synthetases (NRPSs) [1] [9]. This operon, along with accessory genes sfp (encoding 4′-phosphopantetheinyl transferase) and degQ (a regulatory polypeptide), enables plipastatin assembly [1] [10]. Early biochemical studies confirmed that the NRPS complex activates amino acid substrates as aminoacyl adenylates, assembling the peptide backbone via a thiotemplate mechanism [9]. Challenges in cloning large gene clusters (>10 kb) initially hindered yield optimization; however, techniques like Transformation-Associated Recombination (TAR) enabled efficient heterologous expression in engineered B. subtilis hosts (e.g., strain 1A751 Δpps), boosting production [1].

Table 1: Key Events in Plipastatin A2 Research

YearMilestoneSignificance
1986Isolation from B. cereus as phospholipase A2 inhibitorFirst identification and bioactivity screening
1999Characterization of ppsABCDE NRPS operon in B. subtilisElucidation of biosynthetic machinery
2007Heterologous expression via TAR cloningEnabled high-yield production in model strains
2020Constitutive promoter engineering (Pveg) in B. subtilis 3NAAchieved 5-fold yield enhancement [10]

Role of Plipastatin A2 in Microbial Competition and Ecological Interactions

Plipastatin A2 functions as a potent antifungal agent in Bacillus consortia, particularly against filamentous fungi like Fusarium oxysporum and Fusarium graminearum [2] [4]. Its mechanism involves pore formation in fungal membranes through selective aggregation on phosphatidylcholine (PC)-rich bilayers, causing ion leakage and cell lysis [5]. Crucially, plipastatin operates as a "public good" in microbial communities: producer strains (e.g., B. subtilis MB9B1) protect non-producer strains (MB9B6) during fungal challenge, with efficacy dependent on spatial proximity and producer density [2]. In coculture assays, non-producer survival increased by 70% when plipastatin producers constituted >50% of the bacterial population [2]. This altruistic dynamic reduces fitness costs for producers and stabilizes mixed communities. However, genomic analyses reveal ecological trade-offs: 30% of environmental B. subtilis isolates lack the pps operon due to frameshift mutations or deletions, suggesting evolutionary selection against production under low-threat conditions [4] [6].

Table 2: Ecological Impact of Plipastatin A2 in Microbial Communities

Interaction TypeExperimental EvidenceEcological Outcome
Fungal AntagonismInhibition of Fusarium hyphae growth in dual-culture assaysProtection of plant hosts from pathogens
Intraspecies CooperationEnhanced survival of non-producing B. subtilis in coculture with F. oxysporum"Public good" behavior in biofilms
Genomic Trade-offsPartial pps operon deletions in soil isolates (e.g., MB9_B6)Resource reallocation to non-defensive traits [2] [4]

Classification Within the Fengycin Lipopeptide Family: Structural and Functional Distinctions

Plipastatin A2 belongs to the fengycin lipopeptide family but exhibits distinct structural and functional characteristics. Both share a decapeptide core (L-Glu–D-Orn–L-Tyr–D-Thr–L-Glu–D-Ala–L-Pro–L-Gln–D-Tyr–L-Ile) linked to a β-hydroxy fatty acid chain (C14–C18) [3] [7]. However, plipastatin A2 features D-Tyr³ and L-Tyr⁹ stereochemistry, whereas fengycin contains L-Tyr³ and D-Tyr⁹ [3] [7]. This inversion alters backbone cyclization: plipastatin forms an internal ester bond between Tyr³ and Ile¹⁰, while fengycin links Tyr⁴ and Ile¹⁰ [9]. These differences confer unique bioactivities:

  • Antifungal Specificity: Plipastatin A2 shows narrow-spectrum inhibition of filamentous fungi (e.g., Fusarium spp.), but minimal activity against yeasts or bacteria [4] [7].
  • Membrane Interaction: Molecular dynamics simulations reveal plipastatin A2 oligomerizes preferentially in PC bilayers (modeling fungal membranes), creating stable pores that disrupt membrane integrity [5].
  • Biosynthetic Flexibility: The ppsABCDE NRPS modules exhibit substrate promiscuity, allowing fatty acid chain variation (C14–C19) and generating isoforms (A1, B1, etc.), with A2 being the most abundant [1] [10].

Table 3: Structural and Functional Comparison of Fengycin-Type Lipopeptides

FeaturePlipastatin A2Fengycin
Amino Acid 3 (Tyr)D-configurationL-configuration
Amino Acid 9 (Tyr)L-configurationD-configuration
Cyclization SiteBetween D-Tyr³ and L-Ile¹⁰Between L-Tyr⁴ and L-Ile¹⁰
Antifungal SpectrumFilamentous fungi only (Fusarium, Botrytis)Broader (includes some yeasts)
Membrane SelectivityStrong aggregation in PC bilayersModerate aggregation [3] [5] [7]

The NRPS machinery for plipastatin A2 is organized into five subunits: PpsA (Glu¹, Orn², Tyr³), PpsB (Thr⁴, Glu⁵), PpsC (Ala⁶, Pro⁷), PpsD (Gln⁸, Tyr⁹), and PpsE (Ile¹⁰, cyclization) [9] [10]. Critical regulatory elements include DegU-P, which activates pps transcription, and Sfp, which phosphopantetheinylates NRPS carrier domains [10].

Properties

CAS Number

103955-72-2

Product Name

Plipastatin A 2

IUPAC Name

5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-19-methyl-3,6,9,12,18,21,24,27-octaoxo-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid

Molecular Formula

C73H112N12O20

Molecular Weight

1477.7 g/mol

InChI

InChI=1S/C73H112N12O20/c1-7-42(3)19-15-13-11-9-10-12-14-16-20-49(88)41-59(90)77-52(32-35-60(91)92)66(97)78-51(21-17-37-74)65(96)81-56-40-47-25-29-50(30-26-47)105-73(104)62(43(4)8-2)83-68(99)55(39-46-23-27-48(87)28-24-46)82-67(98)53(31-34-58(75)89)79-70(101)57-22-18-38-85(57)72(103)44(5)76-64(95)54(33-36-61(93)94)80-71(102)63(45(6)86)84-69(56)100/h23-30,42-45,49,51-57,62-63,86-88H,7-22,31-41,74H2,1-6H3,(H2,75,89)(H,76,95)(H,77,90)(H,78,97)(H,79,101)(H,80,102)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,91,92)(H,93,94)

InChI Key

YSHVOZLUGRPITA-UHFFFAOYSA-N

SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

Canonical SMILES

CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O

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